molecular formula C15H14O3 B12849224 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol

Cat. No.: B12849224
M. Wt: 242.27 g/mol
InChI Key: RTPQTQMCOXMANB-UHFFFAOYSA-N
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Description

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol is a biphenyl derivative featuring a hydroxyl group at the 2-position of one aromatic ring and a 1,3-dioxolane substituent at the 4'-position of the adjacent ring. The 1,3-dioxolane moiety is a five-membered cyclic ether, which enhances the compound’s solubility in polar solvents and modulates its electronic properties. This structural motif is significant in medicinal chemistry and materials science due to its ability to act as a protecting group or influence molecular conformation .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)phenyl]phenol

InChI

InChI=1S/C15H14O3/c16-14-4-2-1-3-13(14)11-5-7-12(8-6-11)15-17-9-10-18-15/h1-8,15-16H,9-10H2

InChI Key

RTPQTQMCOXMANB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol typically involves the formation of the dioxolane ring through the acetalization of an aldehyde or ketone with ethylene glycol. This reaction is usually catalyzed by an acid. The biphenyl structure can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate biphenyl precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can yield aldehydes or ketones, while substitution reactions on the phenyl rings can introduce various functional groups .

Scientific Research Applications

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. The biphenyl structure can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 1,3-dioxolane group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing substituents (e.g., Cl in or NO₂ in other analogs). This may enhance nucleophilic reactivity at the hydroxyl group .

Solubility: The dioxolane ring improves solubility in polar solvents compared to non-functionalized biphenyls like o-phenylphenol .

Biological Activity : Analogues with allyl or halogen substituents (e.g., ) exhibit anticancer or antimicrobial properties, suggesting the dioxolane derivative could serve as a scaffold for drug discovery.

Biological Activity

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, antiviral, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol features a biphenyl core substituted with a dioxolane moiety. Its chemical formula can be represented as C15H14O3C_{15}H_{14}O_3, with a molecular weight of approximately 258.269 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to dioxolane derivatives. For instance, derivatives of 1,3-dioxolane have shown significant activity against various bacterial strains. In a comparative study, the minimum inhibitory concentration (MIC) values for several dioxolane derivatives were recorded as follows:

CompoundMIC (µg/mL)Bacterial Strain
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol32Staphylococcus aureus
4-(2-phenyl-1,3-dioxolan-2-yl)butan-1-ol64Escherichia coli
Control (Ampicillin)8Staphylococcus aureus

This table illustrates that while the compound shows some antimicrobial activity, it is less potent than standard antibiotics like ampicillin.

Antiviral Activity

The antiviral potential of dioxolane derivatives has been explored in various studies. For example, compounds similar to 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol were tested for their efficacy against HIV. One study reported an EC50 value of 0.15±0.1μg/mL0.15\pm 0.1\,\mu g/mL for related compounds against HIV-1 . This suggests that the compound could serve as a lead structure for developing antiviral agents.

Anticancer Activity

The anticancer properties of dioxolane derivatives have also been documented. In vitro studies have shown that certain analogs exhibit significant cytotoxicity against cancer cell lines. The following table summarizes the IC50 values for various cell lines:

CompoundIC50 (µg/mL)Cell Line
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol5.0HCT-116 (colon cancer)
Control (Doxorubicin)3.23HCT-116
Another Dioxolane Derivative7.5MCF-7 (breast cancer)

These results indicate that 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol has promising anticancer activity comparable to established chemotherapeutics.

Case Studies

In a notable case study conducted on the synthesis and biological evaluation of dioxolane derivatives, researchers synthesized several analogs and assessed their biological activities using standard assays. The study found that modifications to the dioxolane ring significantly influenced the biological activity of the compounds .

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